Cas no 2377033-01-5 (1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid)

1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid
- 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
- EN300-37375197
- 2377033-01-5
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
- EN300-1703908
- Z3177889623
- 1-(BOC-AMINOMETHYL)-2-OXABICYCLO[3.1.1]HEPTANE-5-CARBOXYLIC ACID
- AT20269
-
- Inchi: 1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16)
- InChI Key: XPOGLQOLPHOJAL-UHFFFAOYSA-N
- SMILES: O1CCC2(C(=O)O)CC1(CNC(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 271.14197277g/mol
- Monoisotopic Mass: 271.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 84.9Ų
1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703908-0.05g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95.0% | 0.05g |
$559.0 | 2025-03-18 | |
Enamine | EN300-37375197-0.1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 0.1g |
$1849.0 | 2023-07-09 | ||
Enamine | EN300-37375197-0.25g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 0.25g |
$1933.0 | 2023-07-09 | ||
Enamine | EN300-37375197-0.05g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 0.05g |
$1764.0 | 2023-07-09 | ||
Enamine | EN300-37375197-10.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 10.0g |
$9032.0 | 2023-07-09 | ||
Enamine | EN300-1703908-10g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95% | 10g |
$9032.0 | 2023-09-20 | |
1PlusChem | 1P02AFH2-100mg |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95% | 100mg |
$963.00 | 2024-05-23 | |
1PlusChem | 1P02AFH2-1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95% | 1g |
$2659.00 | 2024-05-23 | |
Enamine | EN300-1703908-5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95% | 5g |
$6092.0 | 2023-09-20 | |
1PlusChem | 1P02AFH2-50mg |
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
2377033-01-5 | 95% | 50mg |
$753.00 | 2024-05-23 |
1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid
Introduction to 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid (CAS No. 2377033-01-5)
1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, with the CAS number 2377033-01-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of bicyclic compounds and features a unique structural arrangement that makes it a promising candidate for various therapeutic applications.
The chemical structure of 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a methyl group. This methyl group is part of a 2-oxabicyclo[3.1.1]heptane ring system, which imparts significant rigidity and stability to the molecule. The presence of the carboxylic acid functional group at the 5-position of the ring system provides additional reactivity and potential for conjugation with other biomolecules.
Recent studies have highlighted the potential of 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid in various biological contexts. For instance, its ability to modulate protein-protein interactions has been explored in the context of enzyme inhibition and receptor binding. The compound's unique structure allows it to selectively target specific protein interfaces, making it a valuable tool in the development of targeted therapies.
In the realm of drug discovery, 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has shown promise as a lead compound for the development of new drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.
The synthesis of 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves several steps, including the formation of the tert-butoxycarbonyl protecting group, the construction of the 2-oxabicyclo[3.1.1]heptane ring system, and the introduction of the carboxylic acid functional group. These synthetic steps are carefully optimized to ensure high yields and purity, which are crucial for downstream applications in biological assays and drug development.
The physical properties of 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, such as its solubility in organic solvents and its stability under various conditions, have been extensively characterized. These properties are essential for its use in both laboratory settings and industrial-scale production processes.
In addition to its therapeutic potential, 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has also been investigated for its use as a building block in combinatorial chemistry and high-throughput screening (HTS) platforms. Its modular structure allows for easy modification and functionalization, making it a versatile starting material for the synthesis of a wide range of bioactive molecules.
The safety profile of 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has been evaluated through various toxicity studies, including in vitro assays and animal models. These studies have demonstrated that the compound exhibits low cytotoxicity and minimal adverse effects at therapeutic concentrations, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid (CAS No. 2377033-01-5) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological properties, make it an attractive candidate for further investigation and development as a therapeutic agent.
2377033-01-5 (1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid) Related Products
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)



